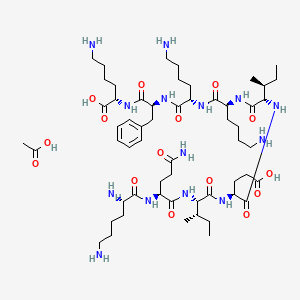
Gap19 acetate(1507930-57-5,free)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gap19 乙酸盐,化学标识符为 1507930-57-5,是一种选择性抑制连接蛋白 43 半通道的抑制剂。连接蛋白 43 是一种在各种组织中形成间隙连接和半通道的蛋白质,在细胞通讯中起着至关重要的作用。 Gap19 乙酸盐源自连接蛋白 43 胞质环上的一个序列,已知其能够阻断半通道而不影响间隙连接 .
准备方法
Gap19 乙酸盐的合成涉及固相肽合成法。这种方法允许将氨基酸按顺序添加到固定在固体树脂上的不断增长的肽链中。反应条件通常涉及使用保护基团来防止不希望发生的副反应,以及使用偶联试剂来促进肽键的形成。 合成完成后,肽从树脂上裂解,并使用高效液相色谱法进行纯化 .
化学反应分析
Gap19 乙酸盐在其合成过程中主要经历肽键形成和裂解反应。在正常的生理条件下,它通常不会参与氧化、还原或取代反应。 这些反应形成的主要产物是所需的肽序列,这些序列随后被纯化并用于研究目的 .
科学研究应用
Gap19 乙酸盐具有广泛的科学研究应用。它被用于与细胞通讯相关的研究,特别是在了解连接蛋白 43 半通道在各种生理和病理过程中的作用方面。在生物学中,它被用于研究半通道抑制对细胞功能(如 ATP 释放和线粒体钾离子流入)的影响。 在医学中,Gap19 乙酸盐因其在心肌缺血和神经炎症等疾病中的潜在治疗作用而受到研究 .
作用机制
Gap19 乙酸盐通过与连接蛋白 43 的胞质环结合来发挥其作用,从而阻止 C 末端与胞质环之间的相互作用。这种抑制阻断了半通道的开放,而不影响间隙连接。 Gap19 乙酸盐的分子靶标是连接蛋白 43 半通道,所涉及的途径包括线粒体钾离子流入和 ATP 释放的调节 .
相似化合物的比较
Gap19 乙酸盐在选择性抑制连接蛋白 43 半通道而不影响间隙连接方面是独一无二的。类似的化合物包括连接蛋白 43 模拟肽,如 TAT-Gap19 和其他半通道阻断剂,如甘草酸。 Gap19 乙酸盐因其在阻断半通道的同时保持间隙连接通讯的专一性和有效性而脱颖而出 .
生物活性
Gap19 acetate, a connexin43 (Cx43) mimetic peptide, is recognized for its significant biological activity, particularly in the context of neuroprotection and inflammation modulation. This article delves into the mechanisms of action, experimental findings, and potential therapeutic applications of Gap19 acetate, supported by relevant data tables and case studies.
Overview of Gap19 Acetate
Chemical Structure and Properties:
- Chemical Name: Gap19 acetate
- CAS Number: 1507930-57-5
- Molecular Formula: C₄₈H₆₉N₁₁O₁₄S
- Molecular Weight: 1031.2 g/mol
Gap19 is derived from the cytoplasmic loop of Cx43 and selectively inhibits Cx43 hemichannels without affecting gap junction channels. Its ability to penetrate the blood-brain barrier (BBB) enhances its potential for therapeutic applications in central nervous system (CNS) disorders.
Gap19 primarily functions by blocking the opening of Cx43 hemichannels, which are implicated in various pathological conditions. The inhibition of these hemichannels leads to:
- Reduced Inflammatory Response: Gap19 treatment has been shown to decrease levels of inflammatory cytokines in response to injuries such as intracerebral hemorrhage (ICH) .
- Neuroprotection: By modulating astrocytic activity and promoting cell survival, Gap19 provides neuroprotective effects following cerebral ischemic injuries .
- Regulation of YAP Signaling: Gap19 enhances Yes-associated protein (YAP) nuclear translocation, which plays a critical role in inhibiting overactive astrocytes and reducing inflammation .
In Vitro Studies
-
Cell Culture Experiments:
- Astrocytes were treated with Gap19 (100 μM) alongside hemin stimulation (20 μM). The results indicated that Gap19 significantly reduced reactive astrogliosis and inflammatory cytokine levels compared to control groups .
- The uptake of ethidium bromide (EtBr) was utilized to assess hemichannel activity, confirming that Gap19 effectively inhibited Cx43 hemichannel opening in astrocytes .
- Calcium Dynamics:
In Vivo Studies
Gap19 was administered via intra-carotid injection in murine models to evaluate its neuroprotective effects post-ICH. Key findings included:
- Reduced Hematoma Volume: Mice treated with Gap19 showed a significant reduction in hematoma size compared to untreated controls.
- Improved Neurological Outcomes: Behavioral assessments indicated enhanced recovery in treated animals, correlating with reduced inflammatory markers in brain tissue .
Data Tables
Case Studies
Case Study 1: Intracerebral Hemorrhage Model
A study involving mice demonstrated that delayed treatment with Gap19 resulted in significant neuroprotection by reducing inflammation and promoting recovery post-injury. The treatment not only inhibited excessive Cx43 hemichannel opening but also facilitated YAP-mediated signaling pathways that counteract astrocyte overactivation.
Case Study 2: Stroke Recovery
In a stroke model, administration of TAT-Gap19 led to enhanced recovery metrics when compared to control groups. The peptide's ability to cross the BBB allowed for localized action within the CNS, further supporting its therapeutic potential.
属性
分子式 |
C57H100N14O15 |
|---|---|
分子量 |
1221.5 g/mol |
IUPAC 名称 |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C55H96N14O13.C2H4O2/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59;1-2(3)4/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82);1H3,(H,3,4)/t33-,34-,36-,37-,38-,39-,40-,41-,42-,45-,46-;/m0./s1 |
InChI 键 |
WFXGWWAPKGDGLW-TWIANDLUSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N.CC(=O)O |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















